2-(Methoxymethyl)oxazol-4-amine
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Overview
Description
2-(Methoxymethyl)oxazol-4-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)oxazol-4-amine typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. The reaction is carried out at room temperature, and the oxazoline intermediate is then oxidized to the oxazole using manganese dioxide . Another method involves the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst under neat conditions .
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve scalable processes such as flow synthesis. For example, the rapid flow synthesis of oxazolines and their subsequent oxidation to oxazoles can be achieved using commercial manganese dioxide packed in a reactor . This method offers advantages in terms of safety and product purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)oxazol-4-amine undergoes various chemical reactions, including:
Oxidation: The oxazoline intermediate can be oxidized to the oxazole using reagents like manganese dioxide.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Reagents such as Deoxo-Fluor® are used for the cyclization of β-hydroxy amides to oxazolines.
Major Products Formed
The major products formed from these reactions include the oxazole derivatives, which are valuable intermediates in the synthesis of various biologically active compounds .
Scientific Research Applications
2-(Methoxymethyl)oxazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)oxazol-4-amine involves its interaction with molecular targets and pathways. For example, oxazole derivatives can bind to various enzymes and receptors via non-covalent interactions, influencing biological processes . The specific pathways and targets depend on the structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Oxadiazoles: These compounds contain an additional nitrogen atom in the ring and have shown similar biological activities.
Uniqueness
2-(Methoxymethyl)oxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C5H8N2O2 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-(methoxymethyl)-1,3-oxazol-4-amine |
InChI |
InChI=1S/C5H8N2O2/c1-8-3-5-7-4(6)2-9-5/h2H,3,6H2,1H3 |
InChI Key |
YBFFMRLIKZXEBA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=CO1)N |
Origin of Product |
United States |
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